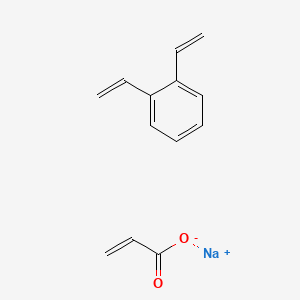
Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate: is a complex organic compound that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate typically involves the polymerization of 1,2-bis(ethenyl)benzene with prop-2-enoate in the presence of a sodium catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the polymerization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization reactors where the reactants are continuously fed, and the product is extracted and purified. The use of sodium as a catalyst is crucial in ensuring the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler aliphatic or aromatic derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and halogens are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions vary widely but can include simpler aromatic compounds, aliphatic derivatives, and various substituted benzene derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications .
Biology: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: Research is ongoing to explore its efficacy and safety in various therapeutic contexts .
Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization makes it valuable in creating materials with specific mechanical and chemical properties .
Mécanisme D'action
The mechanism of action of Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate involves its interaction with various molecular targets. The compound’s aromatic ring can participate in π-π interactions, while the aliphatic portions can engage in hydrophobic interactions. These interactions influence the compound’s behavior in different environments and its reactivity with other molecules .
Comparaison Avec Des Composés Similaires
1,2-bis(ethenyl)benzene: Shares the aromatic structure but lacks the prop-2-enoate group.
Prop-2-enoate derivatives: Compounds with similar aliphatic structures but different aromatic components.
Uniqueness: Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate is unique due to its combination of aromatic and aliphatic structures, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
55462-82-3 |
|---|---|
Formule moléculaire |
C13H13NaO2 |
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
sodium;1,2-bis(ethenyl)benzene;prop-2-enoate |
InChI |
InChI=1S/C10H10.C3H4O2.Na/c1-3-9-7-5-6-8-10(9)4-2;1-2-3(4)5;/h3-8H,1-2H2;2H,1H2,(H,4,5);/q;;+1/p-1 |
Clé InChI |
BCROSIAXZGVPEJ-UHFFFAOYSA-M |
SMILES canonique |
C=CC1=CC=CC=C1C=C.C=CC(=O)[O-].[Na+] |
Numéros CAS associés |
55462-82-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)

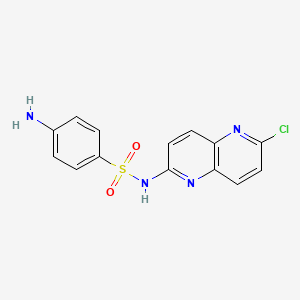
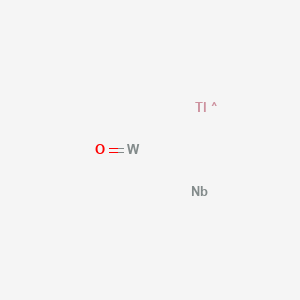
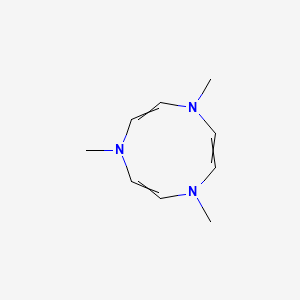
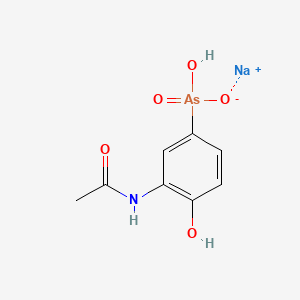
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
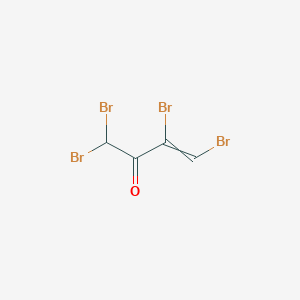
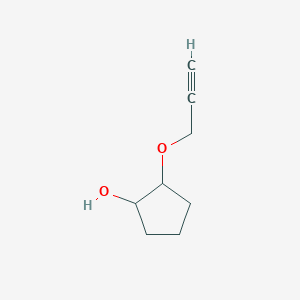
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
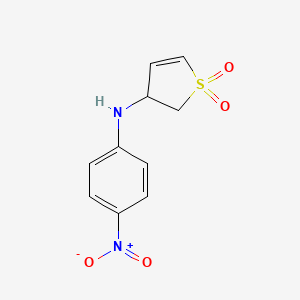
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
